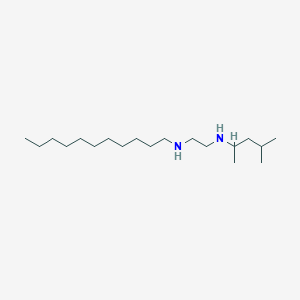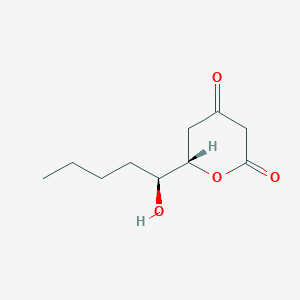![molecular formula C9H9NO4S B14228615 Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
Acetamide, N-[(4-formylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(4-formylphenyl)sulfonyl]- is an organic compound with the molecular formula C9H9NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a formyl group and a sulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[(4-formylphenyl)sulfonyl]- typically involves the acylation of 4-aminobenzaldehyde with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as benzene or toluene. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In industrial settings, the production of Acetamide, N-[(4-formylphenyl)sulfonyl]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure the efficient recovery of solvents and the purification of the final product.
Types of Reactions:
Oxidation: Acetamide, N-[(4-formylphenyl)sulfonyl]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, N-[(4-formylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[(4-formylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in various therapeutic applications.
Comparación Con Compuestos Similares
Acetanilide: Similar structure but lacks the formyl and sulfonyl groups.
4-Acetamidobenzaldehyde: Similar structure but lacks the sulfonyl group.
N-(4-Formylphenyl)acetamide: Similar structure but lacks the sulfonyl group.
Uniqueness: Acetamide, N-[(4-formylphenyl)sulfonyl]- is unique due to the presence of both the formyl and sulfonyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H9NO4S |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
N-(4-formylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C9H9NO4S/c1-7(12)10-15(13,14)9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12) |
Clave InChI |
SPGVYJJISCFDBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


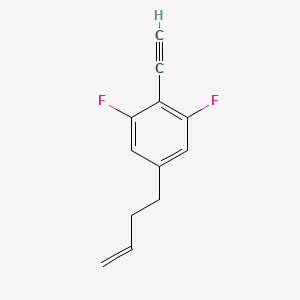

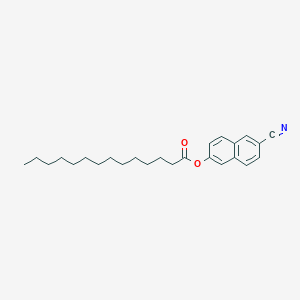
![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
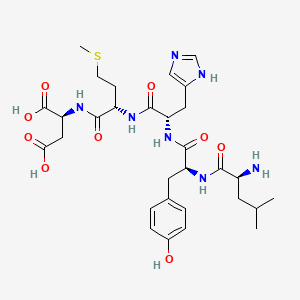
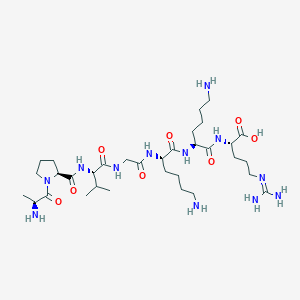

![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
